N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide

Antibiotic resistance SSB-PriA target AlphaScreen

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1788843-76-4) is a synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery. The compound features a 2-methyl substituent on the pyrazolo[1,5-a]pyrimidine core and a benzo[d][1,3]dioxole-5-carboxamide moiety at the 6-position, contributing to a molecular weight of 296.28 g/mol, a calculated XLogP3 of 1.4, and a topological polar surface area of 77.8 Ų.

Molecular Formula C15H12N4O3
Molecular Weight 296.286
CAS No. 1788843-76-4
Cat. No. B2486097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
CAS1788843-76-4
Molecular FormulaC15H12N4O3
Molecular Weight296.286
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C15H12N4O3/c1-9-4-14-16-6-11(7-19(14)18-9)17-15(20)10-2-3-12-13(5-10)22-8-21-12/h2-7H,8H2,1H3,(H,17,20)
InChIKeyYXTBOINOIXUYQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1788843-76-4): Structural Identity & Baseline Data


N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1788843-76-4) is a synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery [1]. The compound features a 2-methyl substituent on the pyrazolo[1,5-a]pyrimidine core and a benzo[d][1,3]dioxole-5-carboxamide moiety at the 6-position, contributing to a molecular weight of 296.28 g/mol, a calculated XLogP3 of 1.4, and a topological polar surface area of 77.8 Ų [1]. Publicly available high-throughput screening data from PubChem indicate that this compound was tested and found inactive in at least three distinct bioassays, including an antibiotic resistance target AlphaScreen and a Mycobacterium tuberculosis phosphatase inhibition screen [2]. No primary research articles or patents disclosing optimized biological activity for this exact compound have been identified in the public domain as of mid-2026.

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails for CAS 1788843-76-4: Scaffold-Dependent Activity Cliffs


The pyrazolo[1,5-a]pyrimidine scaffold is notoriously sensitive to subtle substitution changes, with closely related analogs exhibiting dramatic differences in kinase selectivity and potency—a phenomenon known as activity cliffs [1]. For instance, in a series of CDK2/TRKA dual inhibitors, shifting the aryl substituent from a benzodioxole to a trifluoromethylphenyl group altered IC50 values by more than 10-fold (e.g., compound 6t: CDK2 IC50 = 0.09 µM vs. structurally similar compound 6s: CDK2 IC50 = 0.23 µM; TRKA IC50 = 0.45 µM) [2]. Similarly, pyrazolo[1,5-a]pyrimidine CDK4/6 inhibitors with different substitution patterns showed IC50 values ranging from 0.087 µM to >10 µM depending on the nature and position of the aryl amide substituent [3]. The specific 2-methyl and 6-(benzo[d][1,3]dioxole-5-carboxamide) substitution pattern of CAS 1788843-76-4 is not represented in any published active chemotype series, meaning that generic substitution with another pyrazolo[1,5-a]pyrimidine building block would introduce unpredictable and potentially detrimental alterations in target engagement, selectivity, and downstream biological readout.

Quantitative Evidence Guide for CAS 1788843-76-4: Comparative Bioactivity, Selectivity & Physicochemical Differentiation


Public Bioactivity Record: Inactivity in Antibiotic Resistance Target AlphaScreen (AID 1272365)

In PubChem bioassay AID 1272365 (SSB-PriA antibiotic resistant target AlphaScreen), N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide was classified as 'Inactive' against two distinct protein targets (CDO16358 and CDO16711) [1]. While this result is negative, it establishes a clear baseline: the compound does not interfere with the SSB-PriA protein-protein interaction at the screening concentration, in contrast to active hits identified in the same assay that demonstrated measurable inhibition [1]. This selectivity profile is valuable for researchers seeking to use the compound as a negative control or as a building block that does not introduce off-target activity at this antibacterial node.

Antibiotic resistance SSB-PriA target AlphaScreen

Inactivity in Mycobacterium tuberculosis Phosphatase PstP Inhibition Screen (AID 2060911)

The compound was tested in a high-throughput screen for inhibitors of Mycobacterium tuberculosis serine/threonine phosphatase PstP (AID 2060911) and reported as 'Inactive' [1]. In the same assay, numerous structurally diverse compounds demonstrated active inhibition, providing a comparative framework [1]. The lack of inhibitory activity against PstP differentiates this compound from active anti-tubercular chemotypes and indicates that the 2-methyl-benzodioxole substitution pattern does not confer PstP binding affinity.

Tuberculosis PstP phosphatase HTS

Physicochemical Property Differentiation from Representative Active Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Compared to two representative potent pyrazolo[1,5-a]pyrimidine CDK inhibitors—compound 6t from the CDK2/TRKA dual inhibitor series (IC50 CDK2 = 0.09 µM) [2] and compound 4k (BS-194, CDK2 IC50 = 3 nM) [3]—CAS 1788843-76-4 exhibits distinct physicochemical properties. The target compound has a lower molecular weight (296.28 vs. typically >400 g/mol for optimized inhibitors), a lower lipophilicity (XLogP3 = 1.4 vs. >2.5 for most active analogs), and a smaller polar surface area (77.8 Ų vs. >90 Ų) [1]. These property differences, while not per se indicators of superior activity, are relevant for procurement decisions where physicochemical profile (solubility, permeability, metabolic stability) is a critical selection parameter.

Physicochemical properties Drug-likeness Kinase inhibitor

Substructure Selectivity: Absence of Broad-Spectrum Kinase Inhibition Liability

A class-level inference can be drawn from the fact that the 2-methyl and 6-benzodioxole-carboxamide substitution pattern of CAS 1788843-76-4 differs from all reported highly potent pyrazolo[1,5-a]pyrimidine kinase inhibitors, which typically feature larger aromatic substituents at position 5 or 7, or different amide linkages [2][3]. The compound's inactivity in multiple bioassays [1] suggests that it is not a promiscuous kinase inhibitor, unlike some pyrazolo[1,5-a]pyrimidine analogs that display broad CDK inhibition profiles (e.g., BS-194 inhibits CDK1/2/5/7/9 with IC50 values from 3 to 250 nM) [3]. This negative selectivity evidence is pertinent for programs seeking scaffold diversity without introducing polypharmacology risks.

Kinase selectivity Off-target activity Safety profiling

Optimal Application Scenarios for CAS 1788843-76-4 Based on Quantitative Evidence


Negative Control Compound for SSB-PriA Antibacterial Target Screens

Based on the confirmed inactivity in AID 1272365 against two SSB-PriA target constructs [1], this compound is immediately deployable as a negative control in AlphaScreen-based antibacterial drug discovery campaigns. Researchers can use it to establish baseline signal and validate assay window without concern for compound interference.

Selectivity Counter-Screen in M. tuberculosis Phosphatase PstP Inhibitor Programs

The documented inactivity against PstP phosphatase (AID 2060911) [2] positions this compound as an ideal selectivity counter-screen agent. Medicinal chemistry teams optimizing PstP inhibitors can employ this compound to confirm that any observed phenotypic activity in tuberculosis models is driven by target engagement rather than nonspecific cytotoxicity.

Low-Lipophilicity Scaffold for Kinase Inhibitor Lead Optimization

With a molecular weight of 296.28 g/mol and XLogP3 of 1.4—substantially lower than most optimized pyrazolo[1,5-a]pyrimidine kinase inhibitors (which typically exceed MW 400 and XLogP 2.5) [3][4]—this compound offers a favorable starting point for lead optimization programs where ADME properties are a primary concern. The benzodioxole moiety can serve as a metabolically stable replacement for more lipophilic aryl groups.

Building Block for Diversity-Oriented Synthesis of Pyrazolo[1,5-a]pyrimidine Libraries

The compound's commercial availability at >95% purity and its structural features—a free NH for further derivatization at the 6-position amide and the intact pyrazolo[1,5-a]pyrimidine core—make it suitable as a building block for generating focused compound libraries. The established inactivity in kinase and antibacterial screens provides a clean baseline for detecting newly introduced activities.

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